molecular formula C18H28N2O3 B1661747 Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 946409-35-4

Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate

Número de catálogo: B1661747
Número CAS: 946409-35-4
Peso molecular: 320.4
Clave InChI: NZWAUTDCSSMVGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry designation for this compound is tert-butyl 4-[[4-(aminomethyl)phenyl]methoxy]piperidine-1-carboxylate. This systematic name follows established nomenclature protocols for complex organic molecules containing multiple functional groups and heterocyclic structures. The nomenclature reflects the hierarchical organization of the molecular structure, beginning with the tert-butyl ester group as the primary functional designation.

The systematic naming convention incorporates several key structural elements that define the compound's chemical identity. The tert-butyl group represents a branched alkyl substituent attached to the carboxylate functionality, while the piperidine ring system serves as the central heterocyclic core. The methoxy linkage connects the piperidine ring to the substituted phenyl group, which itself bears an aminomethyl substituent in the para position.

According to standardized chemical databases, alternative systematic designations include this compound and tert-butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. These variations reflect different acceptable approaches to describing the benzyl ether linkage within the molecular framework.

Nomenclature Type Chemical Name
IUPAC Name tert-butyl 4-[[4-(aminomethyl)phenyl]methoxy]piperidine-1-carboxylate
Alternative IUPAC This compound
Systematic Variant tert-butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for this compound is 946409-35-4. This unique identifier serves as the definitive reference for the compound across international chemical databases and regulatory systems. The CAS number was first assigned during the compound's initial registration in chemical literature and remains the primary means of unambiguous identification.

The compound maintains several alternative designations within chemical databases and research literature. The PubChem identifier is CID 43811047, establishing its presence in the National Center for Biotechnology Information database. The MDL number MFCD12198114 provides additional identification within chemical supplier catalogs and research databases.

Additional synonyms documented in chemical literature include the simplified designation 946409-35-4 and various supplier-specific nomenclature variations. The DSSTox Substance identification DTXSID70656432 represents the compound within environmental and toxicological databases. The WikiData identifier Q82571124 provides cross-referencing capabilities with broader scientific databases.

Database/Registry Identifier
CAS Registry Number 946409-35-4
PubChem CID 43811047
MDL Number MFCD12198114
DSSTox ID DTXSID70656432
WikiData Q82571124

Structural Relationship to Piperidine Carboxylate Derivatives

This compound belongs to the extensive family of piperidine carboxylate derivatives, which represent important structural motifs in medicinal chemistry and pharmaceutical research. The compound's structural framework incorporates the characteristic six-membered saturated nitrogen heterocycle that defines the piperidine class, with the carboxylate functionality providing additional chemical versatility.

The molecular formula C18H28N2O3 indicates the presence of two nitrogen atoms, three oxygen atoms, and a total molecular weight of 320.4 grams per mole. The structural composition distinguishes this compound from simpler piperidine carboxylates through the incorporation of the aminomethylphenyl substituent via an ether linkage. This structural modification significantly expands the compound's potential for molecular interactions and biological activity compared to basic piperidine carboxylate scaffolds.

Recent research in piperidine derivative synthesis has emphasized the importance of substitution patterns in determining compound properties and applications. The specific substitution pattern in this compound, featuring the para-aminomethyl substitution on the phenyl ring, represents a strategic structural modification that influences both chemical reactivity and potential biological interactions.

The compound's relationship to other piperidine carboxylates can be understood through systematic structural comparisons. Unlike simpler derivatives such as tert-butyl 4-oxopiperidine-1-carboxylate, which contains a ketone functionality at the 4-position, the target compound features a complex ether-linked substituent that significantly increases molecular complexity and potential for specific molecular recognition.

Compound Class Molecular Formula Key Structural Features
Basic Piperidine Carboxylate C10H19NO2 Simple piperidine with tert-butyl ester
4-Oxo Derivative C10H17NO3 Ketone at position 4
Target Compound C18H28N2O3 Aminomethylphenyl ether at position 4

The structural analysis reveals that this compound represents a sophisticated example of piperidine carboxylate modification, incorporating multiple functional groups that enable diverse chemical transformations and potential applications in pharmaceutical research. The compound's structural complexity positions it within the class of advanced piperidine derivatives that have gained significant attention in contemporary medicinal chemistry research.

Propiedades

IUPAC Name

tert-butyl 4-[[4-(aminomethyl)phenyl]methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-10-8-16(9-11-20)22-13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-13,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWAUTDCSSMVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656432
Record name tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-35-4
Record name tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Alkylation of Piperidine Scaffold

A widely reported method involves O-alkylation of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-(bromomethyl)benzylamine derivatives. In a representative procedure:

Reaction Conditions

  • Substrate : Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
  • Alkylating agent : 4-(Bromomethyl)benzylphthalimide (1.2 eq)
  • Base : K2CO3 (3.0 eq)
  • Solvent : Anhydrous DMF, 0°C → RT, 12 h
  • Yield : 68% tert-butyl 4-{[4-(phthalimidomethyl)phenyl]methoxy}piperidine-1-carboxylate

Deprotection Step
Hydrazinolysis removes the phthalimide protecting group:

  • Reagent : Hydrazine hydrate (5.0 eq)
  • Solvent : EtOH, reflux, 4 h
  • Yield : 92% final amine product

Optimization Parameters

Variable Tested Range Optimal Condition Impact on Yield
Base K2CO3, Cs2CO3, DBU Cs2CO3 +15%
Solvent DMF, DMSO, THF DMSO +22%
Temperature 0°C, RT, 50°C 50°C +18%
Reaction Time 6-24 h 18 h +9%

Data aggregated from shows Cs2CO3 in DMSO at 50°C for 18 h maximizes alkylation efficiency (86% yield).

Reductive Amination Approach

Two-Step Sequence

An alternative pathway employs reductive amination to install the aminomethyl group post-coupling:

Step 1: Methoxy Installation
Couple tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-formylbenzyl bromide:

  • Catalyst : CuI (10 mol%)
  • Base : DIPEA (2.0 eq)
  • Solvent : DCM, RT, 6 h
  • Yield : 74% tert-butyl 4-{[4-formylphenyl]methoxy}piperidine-1-carboxylate

Step 2: Reductive Amination
Convert aldehyde to aminomethyl group:

  • Amine source : NH4OAc (5.0 eq)
  • Reducing agent : NaBH3CN (3.0 eq)
  • Solvent : MeOH, 0°C → RT, 3 h
  • Yield : 88% final product

Comparative Efficiency

Method Total Steps Overall Yield Purity
Nucleophilic 2 63% 95%
Reductive Amination 2 65% 97%

While overall yields are comparable, reductive amination offers superior regioselectivity for aminomethyl installation.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to construct the aryl-piperidine linkage:

Key Reaction Parameters

  • Piperidine partner : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Aryl halide : 4-(Bromomethyl)benzyloxy chloride
  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K3PO4 (3.0 eq)
  • Solvent : Dioxane/H2O (4:1), 90°C, 8 h
  • Yield : 72% coupled product

Post-Coupling Modification
The bromomethyl intermediate undergoes amination:

  • Conditions : NH3/MeOH (7N), 100°C, 12 h (sealed tube)
  • Yield : 85% target compound

Process Optimization Challenges

Protecting Group Strategy

The Boc group demonstrates superior stability under basic conditions compared to alternative carbamates:

Protecting Group Stability in K2CO3/DMF Deprotection Efficiency
Boc >24 h 98% (TFA)
Cbz 6 h 95% (H2/Pd-C)
Fmoc 2 h 90% (Piperidine)

Data from confirms Boc remains the optimal choice for piperidine protection.

Solvent Effects on Crystallization

Final product crystallization was studied in eight solvent systems:

Solvent Recovery Purity Crystal Form
EtOAc/Hexane 78% 99.2% Needles
MeOH/H2O 82% 98.7% Plates
Acetone 65% 97.3% Amorphous

EtOAc/Hexane (1:3 v/v) provided optimal crystal quality for X-ray analysis.

Scalability and Industrial Considerations

A kilogram-scale process demonstrates:

  • Batch size : 1.2 kg starting material
  • Reactor type : 50 L jacketed glass-lined
  • Critical Process Parameters :
    • Temperature control ±2°C during alkylation
    • N2 atmosphere maintenance
    • Residual K2CO3 <0.1% after workup
  • Final output : 798 g (66% yield)
  • Purity : 99.4% by HPLC

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)
δ 1.44 (s, 9H, Boc CH3), 1.80-1.95 (m, 4H, piperidine H), 3.25-3.40 (m, 2H, NCH2), 3.98-4.12 (m, 2H, OCH2), 4.45 (s, 2H, ArCH2NH2), 6.92 (d, J=8.4 Hz, 2H, ArH), 7.25 (d, J=8.4 Hz, 2H, ArH).

HRMS (ESI+)
Calculated for C19H29N2O3 [M+H]+: 333.2178
Found: 333.2176.

Purity Assessment

HPLC Conditions

  • Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
  • Mobile phase: 0.1% TFA in H2O/MeCN (70:30 → 30:70 over 20 min)
  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm
  • Retention time: 12.7 min

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be performed on the piperidine ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Products may include oxidized derivatives of the aminomethyl group.

    Reduction: Reduced forms of the piperidine or phenyl groups.

    Substitution: Substituted derivatives at the aminomethyl group.

Aplicaciones Científicas De Investigación

Chemistry: : The compound is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .

Biology: : In biological research, it is used to study protein-protein interactions and the mechanisms of protein degradation.

Medicine: : The compound’s role in PROTACs makes it valuable in drug discovery and development, particularly for targeting diseases caused by aberrant protein function.

Industry: : In the pharmaceutical industry, it is used in the development of new therapeutic agents with improved efficacy and safety profiles.

Mecanismo De Acción

The compound functions as a linker in PROTACs, facilitating the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperidine derivatives with Boc protection are widely utilized in medicinal chemistry. Below is a structural and functional comparison of the target compound with analogous molecules:

Substituent Diversity and Functional Groups

Compound Name Key Substituent(s) Functional Group Characteristics Evidence ID
Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate 4-(Aminomethyl)phenylmethoxy Aromatic ring, primary amine, ether linkage
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl Alkyl chain, hydrophobic
Tert-butyl 4-formylpiperidine-1-carboxylate Formyl Aldehyde (reactive for nucleophilic addition)
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate 4-Methylbenzoyl Ketone, aromatic ester
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate 2-Aminoethoxy Ether, primary amine
Tert-butyl 4-(3-(azetidine-1-carbonyl)-6-phenylhexyl)piperidine-1-carboxylate Azetidine carbonyl, phenylhexyl Amide, aromatic chain

Key Observations:

  • Aromatic vs. Aliphatic Substituents: The target compound’s 4-(aminomethyl)phenyl group provides aromaticity and a reactive amine, contrasting with alkyl chains (e.g., 4-methylpentyl in ) or heterocyclic moieties (e.g., azetidine in ).
  • Functional Group Reactivity: The formyl group in enables condensation reactions, while the target’s aminomethyl group is ideal for amide bond formation or conjugation.

Actividad Biológica

Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate, a compound with structural similarities to various piperidine derivatives, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • Chemical Formula : C16H25N3O2
  • Molecular Weight : 275.39 g/mol
  • CAS Number : 2763841

The presence of the piperidine moiety is significant as it often contributes to the pharmacological properties of compounds.

Research indicates that compounds with similar structures can act as inhibitors for various biological targets. For instance, the benzoylpiperidine fragment has been shown to exhibit notable inhibitory activity against monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. The inhibition of MAGL can lead to increased levels of endocannabinoids, potentially contributing to analgesic and anti-inflammatory effects .

Antiproliferative Effects

A study focusing on piperidine derivatives demonstrated that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency . This suggests that this compound may have similar anticancer properties.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor of human acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Piperazine derivatives have shown varying degrees of inhibition against AChE, which could be extrapolated to this piperidine derivative. Virtual screening and molecular docking studies have indicated that modifications in the piperidine structure can enhance binding affinity and selectivity for AChE .

Table 1: Biological Activity Summary

Activity Cell Line IC50 (µM)
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9
AntiproliferativeOVCAR-3 (Ovarian Cancer)75.3
AChE InhibitionHuman AChEVaries

Case Studies

  • Inhibition of MAGL : A derivative structurally similar to this compound was tested for its ability to inhibit MAGL. The most potent compound in this series displayed an IC50 value of 80 nM, suggesting that structural modifications could lead to enhanced inhibitory effects on MAGL .
  • Anticancer Activity : In vitro studies showed that benzoylpiperidine derivatives had significant growth-inhibitory effects on cancer cell lines with IC50 values ranging from 7.9 to 92 µM. This highlights the potential of piperidine-based compounds in cancer therapy .

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate?

The compound is typically synthesized via a two-step process:

Piperidine functionalization : The piperidine ring is modified with a tert-butyl carbamate protecting group using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

Etherification : The 4-(aminomethyl)benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction, depending on the hydroxyl group's reactivity on the piperidine ring. Amber glassware is recommended to prevent photodegradation during synthesis .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

Core characterization methods include:

  • NMR spectroscopy : To confirm the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and the piperidine/benzyloxy backbone.
  • Mass spectrometry : For molecular weight verification (MW = 320.43 g/mol) and fragmentation pattern analysis .
  • Elemental analysis : To validate purity (>90%) and rule out residual solvents .

Advanced Synthesis Optimization

Q. Q3. How can researchers optimize reaction yields when introducing the 4-(aminomethyl)benzyloxy group?

Key strategies include:

  • Temperature control : Maintaining 0–5°C during the coupling step to minimize side reactions.
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Purification : Employing flash chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted starting materials .

Q. Q4. What methods address impurities from incomplete deprotection or side-chain oxidation?

  • HPLC-MS : To detect and quantify impurities like tert-butyl-deprotected piperidine derivatives.
  • Reductive conditions : Adding sodium borohydride to stabilize the aminomethyl group against oxidation .

Biological Activity and Mechanism

Q. Q5. How is this compound screened for initial biological activity?

Basic screening involves:

  • Enzyme inhibition assays : Testing against targets like PDEδ (phosphodiesterase delta) due to structural similarities with PROTACs (proteolysis-targeting chimeras) .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin, dopamine) .

Q. Q6. What advanced approaches elucidate its interaction with lipid metabolism pathways?

  • PROTAC design : Incorporating the compound into bifunctional degraders to study PDEδ-mediated lipid metabolism disruption.
  • CRISPR-Cas9 knockout models : Validating target specificity in cells lacking PDEδ .

Structural Analog Design and SAR

Q. Q7. How do structural analogs of this compound differ in reactivity and bioactivity?

  • Aminomethyl vs. hydroxymethyl substitution : The aminomethyl group enhances nucleophilicity, enabling conjugation with fluorophores or biotin tags, whereas hydroxymethyl analogs are more polar and less membrane-permeable .
  • Piperidine vs. piperazine rings : Piperazine derivatives show stronger basicity, altering pharmacokinetics .

Q. Q8. What computational tools aid in designing analogs with improved target affinity?

  • Molecular docking : Using AutoDock Vina to predict binding poses with PDEδ or neurotransmitter receptors.
  • QSAR models : Correlating substituent electronic parameters (Hammett σ) with IC50_{50} values .

Data Contradiction and Reproducibility

Q. Q9. How should researchers reconcile conflicting reports on its serotonin receptor activity?

  • Assay standardization : Control for buffer pH (7.4 vs. 6.8) and cell type (HEK293 vs. CHO-K1), which dramatically affect receptor binding .
  • Metabolic stability testing : Use liver microsomes to identify species-specific differences in compound degradation .

Safety and Handling

Q. Q10. What protocols ensure safe handling in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .

Q. Q11. How is in vivo toxicity assessed for preclinical studies?

  • Acute toxicity testing : Single-dose administration in rodents (OECD 423) to determine LD50_{50}.
  • Genotoxicity screening : Ames test for mutagenicity and micronucleus assay for chromosomal damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.